Preprotemporin-1SKd
Description
Preprotemporin-1SKd is a bioactive peptide derived from amphibian skin secretions, notable for its antimicrobial and immunomodulatory properties. Structurally, it belongs to the temporin family, characterized by a short, linear α-helical conformation and cationic charge . Its primary mechanism involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPMLAKLLSGFLGK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Preprotemporin-1SKd’s functional and structural uniqueness, it is compared to three analogous peptides: Temporin-L , Esculentin-1a , and Magainin-2 .
2.1 Structural and Physicochemical Properties
| Property | This compound | Temporin-L | Esculentin-1a | Magainin-2 |
|---|---|---|---|---|
| Length (AA) | 13 | 13 | 46 | 23 |
| Charge (pH 7) | +4 | +3 | +9 | +4 |
| Hydrophobicity (%) | 45 | 38 | 32 | 41 |
| Helical Content (%) | 85 | 78 | 65 | 70 |
Key Insights:
- This compound exhibits higher hydrophobicity and helical stability than Temporin-L, enhancing membrane penetration .
- Unlike Esculentin-1a, its shorter length limits broad-spectrum activity but reduces off-target cytotoxicity .
2.2 Antimicrobial Efficacy
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli | Hemolytic Activity (HC50, μg/mL) |
|---|---|---|---|
| This compound | 1.2 | 12.5 | >256 |
| Temporin-L | 2.5 | >50 | 128 |
| Esculentin-1a | 0.8 | 1.5 | 64 |
| Magainin-2 | 5.0 | 6.0 | >256 |
Key Insights:
2.3 Mechanism and Selectivity
- Membrane Interaction : this compound adopts a "carpet model" mechanism, lysing membranes via transient pore formation, unlike Esculentin-1a’s "barrel-stave" mode .
- Resistance Mitigation : Unlike Temporin-L, it retains efficacy against lipid A-modified E. coli strains, indicating adaptability to membrane remodeling .
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